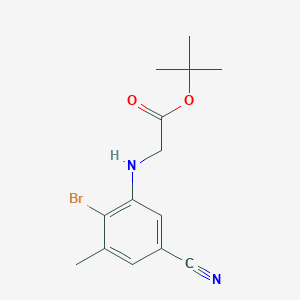

![molecular formula C20H17ClF3N3O3S B2705452 1-[(4-Chlorophenyl)sulfonyl]-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine CAS No. 946293-23-8](/img/structure/B2705452.png)

1-[(4-Chlorophenyl)sulfonyl]-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a piperidine derivative with a sulfonyl group attached to the 4-chlorophenyl group and a 1,2,4-oxadiazole ring attached to the 4-trifluoromethylphenyl group. Piperidine is a common motif in medicinal chemistry and is present in many pharmaceutical drugs. The sulfonyl group is a strong electron-withdrawing group, and the trifluoromethyl group is often used to increase the metabolic stability of a compound .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a six-membered piperidine ring, a sulfonyl group attached to a phenyl ring, and a 1,2,4-oxadiazole ring attached to another phenyl ring .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the electron-withdrawing nature of the sulfonyl and trifluoromethyl groups, as well as the basicity of the piperidine nitrogen .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the sulfonyl group could increase its acidity, while the trifluoromethyl group could increase its lipophilicity .Scientific Research Applications

Antibacterial Activity

Research has shown that derivatives of 1,3,4-oxadiazole, a core structure related to the specified compound, exhibit significant antibacterial activity. For instance, N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized and evaluated for their antibacterial potentials. These compounds, particularly those bearing a 2-methylphenyl group, demonstrated active growth inhibition against various bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis (Iqbal et al., 2017).

Enzyme Inhibition for Alzheimer’s Disease

Further exploration into heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives revealed their potential as drug candidates for Alzheimer’s disease treatment. These compounds were synthesized and subjected to enzyme inhibition activity tests against acetyl cholinesterase (AChE), with some showing promising results (Rehman et al., 2018).

Anticancer Properties

Another study focused on the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as potential anticancer agents. The research indicated that some derivatives exhibited low IC50 values, suggesting their effectiveness as anticancer agents relative to doxorubicin, a commonly used chemotherapy drug (Rehman et al., 2018).

Antimicrobial Activity Against Plant Pathogens

Compounds derived from 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine demonstrated significant antimicrobial activities against bacterial and fungal pathogens of tomato plants, highlighting their potential in agricultural applications to combat plant diseases (Vinaya et al., 2009).

Future Directions

properties

IUPAC Name |

5-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClF3N3O3S/c21-16-5-7-17(8-6-16)31(28,29)27-11-9-14(10-12-27)19-25-18(26-30-19)13-1-3-15(4-2-13)20(22,23)24/h1-8,14H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEOQCXGNSPBHNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClF3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorobenzenesulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}piperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2705371.png)

![2-[2-[(Prop-2-enoylamino)methyl]phenyl]acetic acid](/img/structure/B2705376.png)

![N-(3-(dimethylamino)propyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2705379.png)

![3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2705386.png)

![7-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-3-ethyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2705390.png)

![6-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-5-methoxy-2-phenylpyridazin-3-one](/img/structure/B2705392.png)